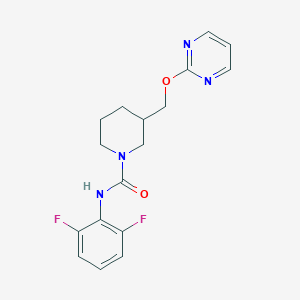
N-(2,6-Difluorophenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-Difluorophenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a piperidine-based compound that has been synthesized using various methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
Wirkmechanismus
The mechanism of action of N-(2,6-Difluorophenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including protein kinases and histone deacetylases, which are involved in various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,6-Difluorophenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide has several advantages and limitations for lab experiments. One advantage is that it has been shown to be effective in inhibiting the activity of certain enzymes, making it a useful tool in chemical biology and drug discovery. However, its mechanism of action is not fully understood, which could limit its potential applications. Additionally, it may have off-target effects, which could complicate its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2,6-Difluorophenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide. One direction is to further elucidate its mechanism of action, which could lead to the development of more effective therapeutic agents. Another direction is to study its potential as a tool in chemical biology and drug discovery. Finally, it could be studied for its potential as a neuroprotective agent in human clinical trials.
Synthesemethoden
N-(2,6-Difluorophenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide can be synthesized using various methods. One such method involves the reaction of 2,6-difluoroaniline with 2-(chloromethyl)pyrimidine in the presence of a base to yield 2,6-difluoro-N-(2-(pyrimidin-2-yl)ethyl)aniline. The resulting compound is then reacted with piperidine-1-carboxylic acid in the presence of a coupling agent to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(2,6-Difluorophenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide has several potential applications in scientific research. It has been studied for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. It has also been studied for its potential as a tool in chemical biology and drug discovery.
Eigenschaften
IUPAC Name |
N-(2,6-difluorophenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O2/c18-13-5-1-6-14(19)15(13)22-17(24)23-9-2-4-12(10-23)11-25-16-20-7-3-8-21-16/h1,3,5-8,12H,2,4,9-11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCPGTQBNZNXOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=C(C=CC=C2F)F)COC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-5-formyl-N-[[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B2949786.png)
![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2949788.png)
![3-(2-fluorobenzyl)-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2949789.png)
![N'-[(1Z)-1-AMino-2,2,2-trifluoroethylidene]-N-methyl(tert-butoxy)carbohydrazide](/img/structure/B2949790.png)
![N-(1-cyanocyclopentyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2949792.png)
![3-[1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2949793.png)
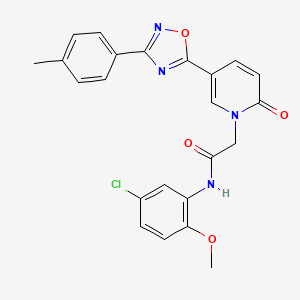
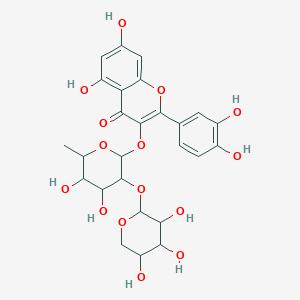
![7-Fluoro-2-methyl-3-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2949799.png)
![6-ethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide](/img/structure/B2949801.png)
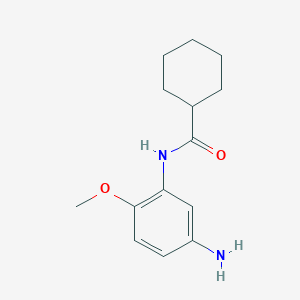
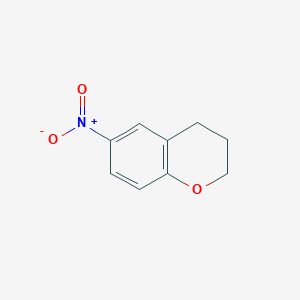
![[(1R,2R,4R)-5,5-Difluoro-2-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride](/img/structure/B2949808.png)